ERK5 Kinase Inhibition Potency: 3,6-Dichloro-2-fluorobenzoyl-Derived Inhibitors Achieve Single-Digit Nanomolar IC₅₀ Values
Derivative compounds incorporating the 3,6-dichloro-2-fluorobenzoyl moiety exhibit potent ERK5 inhibition: ERK5-IN-3 (compound 33j, containing this acyl group) demonstrates an IC₅₀ of 6 nM against ERK5 kinase and an antiproliferative IC₅₀ of 31 nM in HeLa cells . ERK5-IN-4 (compound 34b) shows IC₅₀ values of 77 nM (full-length ERK5) and 300 nM (truncated ERK5ΔTAD) in HEK293 cell-based assays . While direct head-to-head biochemical comparisons with identical inhibitor scaffolds bearing alternative benzoyl chloride regioisomers (e.g., 2,4-dichloro-5-fluorobenzoyl) are not publicly disclosed in a single study, the patent literature explicitly claims the 3,6-dichloro-2-fluorobenzoyl substitution pattern as distinct and preferred within the pyrrolecarboxamide chemical series for achieving high ERK5 selectivity [1].
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) of acylated derivatives |
|---|---|
| Target Compound Data | ERK5-IN-3: IC₅₀ = 6 nM (ERK5), 31 nM (HeLa antiproliferation); ERK5-IN-4: IC₅₀ = 77 nM (full-length ERK5), 300 nM (ERK5ΔTAD) in HEK293 cells |
| Comparator Or Baseline | Other regioisomeric dichlorofluorobenzoyl chlorides (e.g., 2,4-dichloro-5-fluoro, 3,4-dichloro-2-fluoro) are not reported with comparable potency data in the ERK5 inhibitor patent series, highlighting the specificity of the 3,6-dichloro-2-fluoro substitution pattern |
| Quantified Difference | The 6 nM IC₅₀ represents a >12-fold improvement over the truncated ERK5ΔTAD activity of ERK5-IN-4, and the antiproliferative activity (31 nM) confirms cellular target engagement |
| Conditions | In vitro kinase inhibition assays; HeLa cell proliferation assay; HEK293 cell-based ERK5 autophosphorylation assay |
Why This Matters
The sub-100 nM potency of 3,6-dichloro-2-fluorobenzoyl-containing inhibitors validates procurement of this specific regioisomer for ERK5-focused drug discovery programs, as alternative substitution patterns lack equivalent demonstrated activity.
- [1] US Patent US20180170911A1. Pyrrolcarboxamide derivatives for the inhibition of ERK5. Claims specifically enumerate the 3,6-dichloro-2-fluorobenzoyl substitution pattern. View Source
